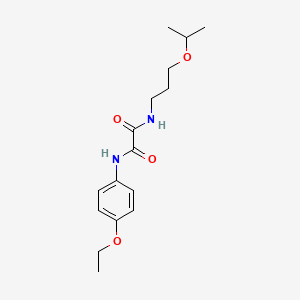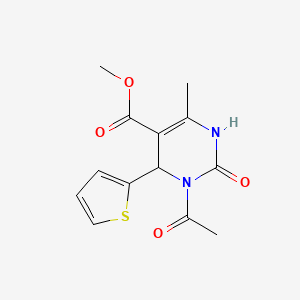![molecular formula C15H12N6O B5017875 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)
3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. Additionally, it has been shown to modulate the activity of certain proteins, which play a crucial role in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole in lab experiments is its versatility. It can be easily synthesized and modified to suit the specific needs of the experiment. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for the research on 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole. Some of these directions include:
1. Developing new drugs based on the scaffold of this compound for the treatment of various diseases.
2. Studying the mechanism of action of this compound in greater detail to identify new targets for drug development.
3. Synthesizing new derivatives of this compound to improve its properties and efficacy.
4. Studying the potential applications of this compound in material science and nanotechnology.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound is necessary to fully realize its potential in various fields.
Métodos De Síntesis
The synthesis of 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid hydrazide with 3-(1H-pyrazol-4-yl)benzaldehyde in the presence of an acid catalyst. The resulting product is then cyclized with triethyl orthoformate and phosphorus pentoxide to yield the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, anticancer, and antifungal properties. In drug discovery, it has been used as a scaffold for the development of new drugs. In material science, it has been used as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c1-21-8-13(16-9-21)14-19-15(22-20-14)11-4-2-3-10(5-11)12-6-17-18-7-12/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWMAYBXHYQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NOC(=N2)C3=CC=CC(=C3)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)

![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)
![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)